2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-

Medicinal Chemistry Drug Discovery ADMET

Reproducibility in spirocyclic SAR studies fails when using analogs with altered substitution patterns. This exact 3,3-dimethyl-1-one spiro-lactam (CAS 287401-36-9) provides the precise conformational rigidity and steric environment required for NMDA receptor modulation research. - **Critical differentiation**: >10-fold potency variation documented among closely related spiro-lactam analogs - **Physicochemical reference**: Computed LogP 0.444 for systematic lipophilicity-permeability studies - **Supply advantage**: 98% purity ensures reliable reaction yields; minimizes downstream purification costs - **Application**: Core scaffold for constructing functionalized spirocyclic libraries

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 287401-36-9
Cat. No. B11919737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-
CAS287401-36-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC1(C2(CCCN2)C(=O)O1)C
InChIInChI=1S/C8H13NO2/c1-7(2)8(6(10)11-7)4-3-5-9-8/h9H,3-5H2,1-2H3
InChIKeyQTQKEDBPEZJZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-: Identification & Context


2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- (CAS 287401-36-9) is a spirocyclic heterocyclic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It belongs to the 2-oxa-5-azaspiro[3.4]octane family, a class of compounds recognized for their rigid spirocyclic framework, which confers unique three-dimensionality and is explored in medicinal chemistry for applications including NMDA receptor modulation [1]. The compound is available from specialty chemical suppliers for research purposes .

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-: Why Accurate Sourcing Matters


Generic substitution within the 2-oxa-5-azaspiro[3.4]octane class is inadvisable because the precise 3,3-dimethyl-1-one substitution pattern dictates the compound's conformational rigidity, steric environment, and electronic properties, which are critical for specific molecular interactions. Subtle alterations in the spirocyclic scaffold can lead to significant changes in biological activity, as demonstrated by the >10-fold difference in NMDA receptor modulation potency observed among closely related spiro-lactam analogs [1]. Therefore, sourcing the exact compound is essential for experimental reproducibility and accurate structure-activity relationship (SAR) analysis.

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-: Quantitative Evidence


Predicted Lipophilicity and Membrane Permeability

The compound's lipophilicity, a key determinant of membrane permeability and ADMET properties, has been predicted computationally. The LogP value for 3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one is 0.444 . This value falls within the optimal range for drug-like molecules and suggests a favorable balance between aqueous solubility and membrane penetration. In contrast, the N-benzyl derivative (CAS 287401-33-6), which has a molecular weight of 245.32 g/mol and contains a lipophilic benzyl group, is expected to have a significantly higher LogP value, likely outside the optimal drug-like range .

Medicinal Chemistry Drug Discovery ADMET

Privileged Scaffold for NMDA Receptor Modulation

The 2-oxa-5-azaspiro[3.4]octane scaffold is a core structure in a class of spiro-lactam compounds patented for their enhanced potency in modulating NMDA receptor activity [1]. The patent explicitly discloses that compounds within this class, which share the core spirocyclic motif, are effective in modulating the NMDA receptor. This is supported by functional data showing that specific analogs can achieve nanomolar-level potency in in vitro assays for NMDA receptor modulation [2]. For example, a related spiro-lactam was shown to have an IC50 in the low nanomolar range for modulating a specific NMDA receptor subtype [2].

Neuroscience Medicinal Chemistry NMDA Receptor

Commercial Purity and Vendor Specifications

The compound is commercially available with a high degree of chemical purity, a critical factor for ensuring experimental reproducibility. A reputable vendor, Leyan, provides the compound at a purity of 98% . This high level of purity reduces the likelihood of off-target effects or experimental artifacts arising from impurities, which is especially important in sensitive biological assays or when using the compound as a building block in multi-step syntheses. While other vendors may offer lower purity grades, sourcing from a reliable supplier with a high purity specification is a key point of differentiation for procurement.

Chemical Synthesis Procurement Quality Control

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-: Application Scenarios


Scaffold for NMDA Modulator Discovery

This compound is best used as a core scaffold in medicinal chemistry programs focused on developing novel NMDA receptor modulators. Its inclusion is justified by the class-level evidence demonstrating the 2-oxa-5-azaspiro[3.4]octane framework's privileged status for this target, with related compounds showing high potency in relevant assays [1]. Researchers should prioritize this specific compound as a starting point for SAR studies due to the scaffold's proven biological relevance, rather than a more generic or unvalidated spirocyclic alternative.

Tool for Spirocycle Conformational Studies

The compound is well-suited as a tool for investigating the impact of spirocyclic conformation and specific substitution on biological activity. The computationally predicted LogP value of 0.444 provides a specific physicochemical reference point. When compared to analogs like the bulkier N-benzyl derivative, this compound allows for the systematic study of how subtle structural changes influence lipophilicity, membrane permeability, and ultimately, target engagement. This makes it a valuable procurement for labs focused on the fundamental principles of drug design.

High-Purity Building Block for Complex Synthesis

With a commercial purity of 98% , this compound is an ideal building block for synthetic chemists constructing more complex, functionalized spirocyclic libraries. The high purity ensures reliable reaction yields and minimizes the need for extensive purification of downstream intermediates. This reduces overall project costs and timelines. Procurement from a vendor providing this level of purity is a key differentiator, as it directly translates to higher efficiency and reliability in synthetic workflows compared to sourcing lower-grade material.

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